N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an oxalamide group, which is often associated with strong hydrogen bonding capabilities.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide has been explored for various scientific research applications:
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis .
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could involve further QSAR studies and the design of selective inhibitor molecules using different software .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function or activity of these biomolecules .
Cellular Effects
The effects of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide on cells are not yet fully known. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide in laboratory settings are not yet fully known. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide at different dosages in animal models are not yet fully known. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide is involved in are not yet fully known. Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide within cells and tissues are not yet fully known. Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide and any effects on its activity or function are not yet fully known. Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring . The next step involves the formation of the oxalamide group, which can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions . The final step is the coupling of the benzo[d][1,3]dioxole derivative with the oxalamide intermediate, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .
- Benzodioxole derivatives as COX inhibitors .
- Benzo[d][1,3]dioxole gathered pyrazole derivatives .
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and an oxalamide group, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and its structural similarity to bioactive molecules make it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c19-4-6-25-16(3-5-22-9-16)8-17-14(20)15(21)18-11-1-2-12-13(7-11)24-10-23-12/h1-2,7,19H,3-6,8-10H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWQSSUYXKBBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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